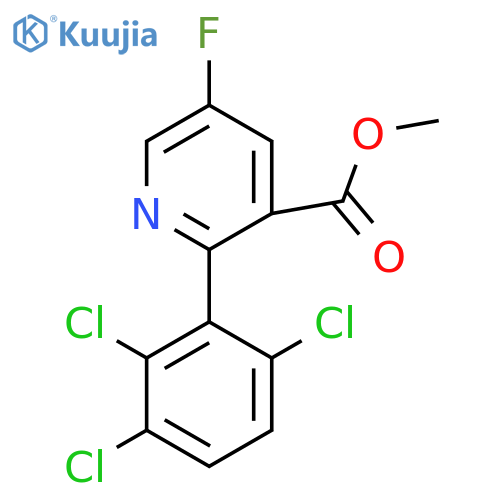Cas no 1361498-36-3 (Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate)

1361498-36-3 structure
商品名:Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate
CAS番号:1361498-36-3
MF:C13H7Cl3FNO2
メガワット:334.557584047318
CID:4923222
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate
-
- インチ: 1S/C13H7Cl3FNO2/c1-20-13(19)7-4-6(17)5-18-12(7)10-8(14)2-3-9(15)11(10)16/h2-5H,1H3
- InChIKey: WEACLCITADEWRI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C(C(=O)OC)=CC(=CN=1)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 39.2
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028758-250mg |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 250mg |
$700.40 | 2022-04-03 | |
| Alichem | A023028758-500mg |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
| Alichem | A023028758-1g |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 1g |
$1,713.60 | 2022-04-03 |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1361498-36-3 (Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
